![molecular formula C26H36O2 B14216302 2,2'-[(2,4,6-Trimethylcyclohexyl)methylene]bis(4,6-dimethylphenol) CAS No. 817169-75-8](/img/structure/B14216302.png)
2,2'-[(2,4,6-Trimethylcyclohexyl)methylene]bis(4,6-dimethylphenol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-[(2,4,6-Trimethylcyclohexyl)methylene]bis(4,6-dimethylphenol) is a complex organic compound with a unique structure that includes a cyclohexyl ring and multiple methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(2,4,6-Trimethylcyclohexyl)methylene]bis(4,6-dimethylphenol) typically involves the reaction of 2,4,6-trimethylcyclohexanone with 4,6-dimethylphenol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and controlled pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the final product meets the required specifications for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-[(2,4,6-Trimethylcyclohexyl)methylene]bis(4,6-dimethylphenol) undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: Various substituents can replace hydrogen atoms in the compound, leading to the formation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with varying functional groups.
Wissenschaftliche Forschungsanwendungen
2,2’-[(2,4,6-Trimethylcyclohexyl)methylene]bis(4,6-dimethylphenol) has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial materials due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 2,2’-[(2,4,6-Trimethylcyclohexyl)methylene]bis(4,6-dimethylphenol) involves its interaction with specific molecular targets and pathways. The compound may act as an antioxidant, preventing oxidative damage to cells and tissues. It can also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Methylenebis(4-methyl-6-tert-butylphenol): Known for its antioxidant properties and used in rubber and plastic industries.
2,2’-Methylenebis(6-tert-butyl-p-cresol): Another antioxidant with applications in biodiesel and other industrial products.
Uniqueness
2,2’-[(2,4,6-Trimethylcyclohexyl)methylene]bis(4,6-dimethylphenol) stands out due to its unique structure, which imparts specific chemical and physical properties. Its stability and reactivity make it suitable for a wide range of applications, from scientific research to industrial production.
Eigenschaften
CAS-Nummer |
817169-75-8 |
|---|---|
Molekularformel |
C26H36O2 |
Molekulargewicht |
380.6 g/mol |
IUPAC-Name |
2-[(2-hydroxy-3,5-dimethylphenyl)-(2,4,6-trimethylcyclohexyl)methyl]-4,6-dimethylphenol |
InChI |
InChI=1S/C26H36O2/c1-14-8-17(4)23(18(5)9-14)24(21-12-15(2)10-19(6)25(21)27)22-13-16(3)11-20(7)26(22)28/h10-14,17-18,23-24,27-28H,8-9H2,1-7H3 |
InChI-Schlüssel |
ZUIMHMUQLUFPNJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(C(C(C1)C)C(C2=CC(=CC(=C2O)C)C)C3=CC(=CC(=C3O)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pyrimidine, 2-[[2,2-bis(2-methylphenyl)ethenyl]thio]-](/img/structure/B14216229.png)
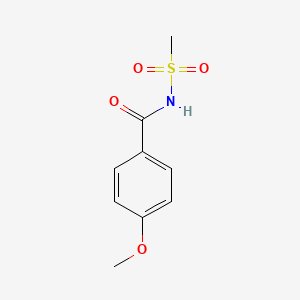

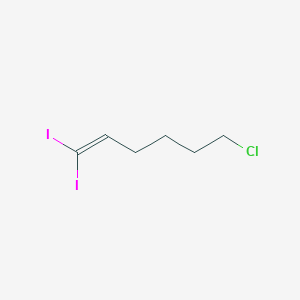
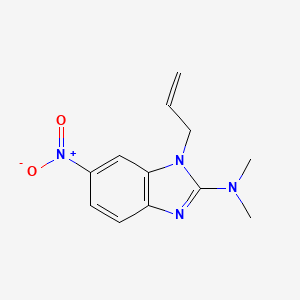
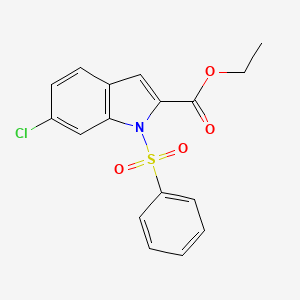
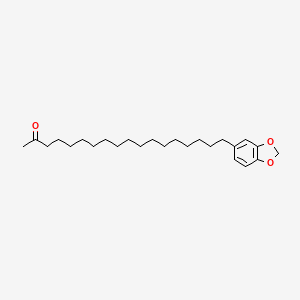
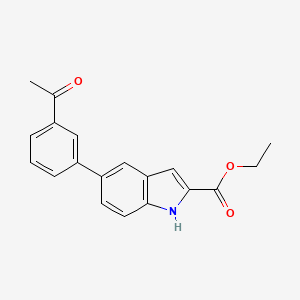
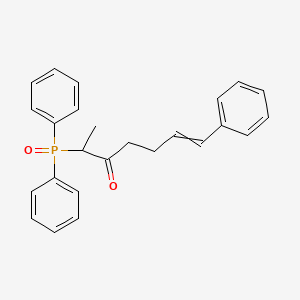

![1-[(Benzenesulfonyl)(5-chloro-2-nitrophenyl)methyl]-2,4-dinitrobenzene](/img/structure/B14216285.png)
![Pyridinium, 1-[8-[(3S)-1-oxo-3-phenylbutoxy]octyl]-](/img/structure/B14216290.png)
![7-Octen-2-ynoic acid, 5,5-bis[(phenylmethoxy)methyl]-, methyl ester](/img/structure/B14216294.png)

